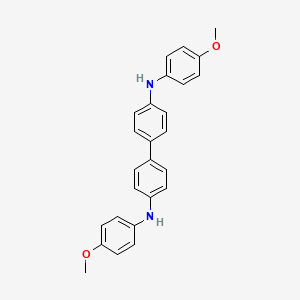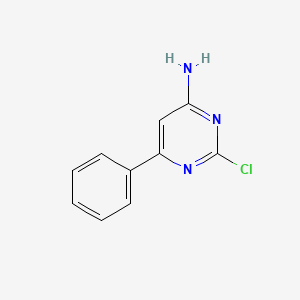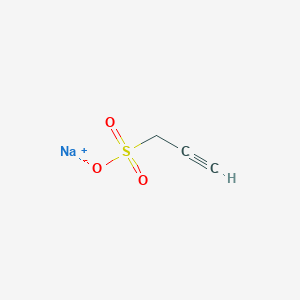
N,N'-Bis(4-methoxyphenyl)benzidine
描述
N,N’-Bis(4-methoxyphenyl)benzidine is an organic compound with the molecular formula C26H24N2O2 and a molecular weight of 396.49 g/mol . This compound is characterized by its white to amber to dark purple powder or crystal appearance . It is primarily used in organic electronics and optoelectronic devices due to its excellent hole-transporting properties .
作用机制
Target of Action
N,N’-Bis(4-methoxyphenyl)benzidine, also known as N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine, is primarily used as a hole transport material in organic photovoltaic (OPV) devices . The compound’s primary targets are the electron-deficient regions in these devices, where it facilitates the movement of positive charges or “holes”.
Mode of Action
The compound interacts with its targets through a process known as hole injection. It receives holes from the active layer of the device and transports them towards the anode . This is facilitated by the compound’s conjugated π-bridge units, which allow for efficient charge transport .
Biochemical Pathways
By transporting holes, it helps maintain a balance of charge within the device and contributes to the overall efficiency of the energy conversion process .
Pharmacokinetics
The compound is known to have good stability and high hole mobility , which contribute to its effective performance in OPV devices.
Result of Action
The action of N,N’-Bis(4-methoxyphenyl)benzidine results in the efficient transport of holes in OPV devices, leading to improved device performance. Specifically, it can increase the brightness of OLED devices and contribute to a higher power conversion efficiency in perovskite solar cell applications .
Action Environment
The action, efficacy, and stability of N,N’-Bis(4-methoxyphenyl)benzidine can be influenced by various environmental factors. For instance, exposure to air can affect its stability . Furthermore, the efficiency of hole transport can be affected by the device architecture and the nature of the other materials present in the device .
生化分析
Biochemical Properties
N,N’-Bis(4-methoxyphenyl)benzidine has been found to play a role in biochemical reactions . It has been shown to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It has been suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of N,N’-Bis(4-methoxyphenyl)benzidine at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is also unclear whether this compound has any effects on metabolic flux or metabolite levels .
Subcellular Localization
It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methoxyphenyl)benzidine typically involves the reaction of 4-methoxyaniline with benzidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) and a solvent such as tetrahydrofuran (THF) . The reaction is carried out at elevated temperatures, usually around 70°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of N,N’-Bis(4-methoxyphenyl)benzidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields . The product is then purified through recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
N,N’-Bis(4-methoxyphenyl)benzidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学研究应用
N,N’-Bis(4-methoxyphenyl)benzidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
相似化合物的比较
N,N’-Bis(4-methoxyphenyl)benzidine can be compared with other similar compounds such as N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine and N,N,N’,N’-Tetrakis(4-methoxyphenyl)benzidine .
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: This compound has similar hole-transporting properties but differs in its molecular structure and electronic properties.
N,N,N’,N’-Tetrakis(4-methoxyphenyl)benzidine: This compound is also used in optoelectronic devices but has a higher molecular weight and different electronic characteristics.
N,N’-Bis(4-methoxyphenyl)benzidine stands out due to its balanced properties, making it a versatile and efficient material for various applications .
属性
IUPAC Name |
4-[4-(4-methoxyanilino)phenyl]-N-(4-methoxyphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-29-25-15-11-23(12-16-25)27-21-7-3-19(4-8-21)20-5-9-22(10-6-20)28-24-13-17-26(30-2)18-14-24/h3-18,27-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNPZAOJTWFQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B3029152.png)
![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)

![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)



